molecular formula C23H20N4O4S2 B6483562 N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291873-78-3

N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6483562
CAS No.: 1291873-78-3
M. Wt: 480.6 g/mol
InChI Key: WRJXNRNYUPTEAY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is notable for its pharmacological relevance, often associated with kinase inhibition and antimicrobial activity . The compound’s structure includes:

  • A thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyphenyl group, contributing to π-π stacking interactions and electron-donating effects.
  • A sulfanyl bridge at position 2 of the thienopyrimidinone, linking it to an acetamide moiety.
  • A 4-acetamidophenyl group attached to the acetamide, providing hydrogen-bonding capacity and influencing solubility .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S2/c1-14(28)24-15-7-9-16(10-8-15)25-20(29)13-33-23-26-17-11-12-32-21(17)22(30)27(23)18-5-3-4-6-19(18)31-2/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJXNRNYUPTEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs based on core structure, substituents, and linker chemistry.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Core) Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound: N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl 4-Acetamidophenyl Not reported Electron-donating methoxy group; dual acetamide H-bond donors
N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Nitrophenyl 4-Methoxyphenyl Not reported Electron-withdrawing nitro group; reduced H-bond capacity vs. acetamidophenyl
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diamino 4-Chlorophenyl Not reported Pyrimidine core lacks fused thiophene; chlorophenyl increases lipophilicity
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-Phenyl 4-Butylphenyl 463.614 Bulky phenyl and butyl groups enhance lipophilicity; methyl limits steric hindrance
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethyl 4-Methylpyridinyl Not reported Pyridine introduces basicity; dimethylpyrimidine reduces polarity

Core Structure Analysis

  • Thienopyrimidinone vs. Pyrimidine: The thieno[3,2-d]pyrimidinone core in the target compound and analogs offers enhanced planarity and conjugation compared to simpler pyrimidine derivatives . This may improve binding to flat enzymatic active sites, such as ATP pockets in kinases.
  • In contrast, the 4-nitrophenyl group in introduces electron-withdrawing effects, which could alter redox properties or metabolic stability.

Linker and Acetamide Modifications

  • Sulfanyl Bridge : The sulfanyl linker in all compared compounds facilitates conformational flexibility and may participate in sulfur-mediated interactions (e.g., van der Waals or hydrogen bonding with cysteine residues).
  • Acetamide Substituents: The 4-acetamidophenyl group in the target compound offers two hydrogen-bond donors (NH and carbonyl), likely enhancing solubility and target affinity compared to the lipophilic 4-butylphenyl or basic 4-methylpyridinyl .

Physicochemical Properties

  • The target compound’s 4-acetamidophenyl balances polarity and lipophilicity.
  • Molecular Weight : While data for the target compound are unavailable, the analog in has a molecular weight of 463.614 g/mol, suggesting the target may fall within a similar range, adhering to Lipinski’s rule of five.

Research Findings and Implications

  • Structural Insights : Crystallographic studies of related acetamides (e.g., ) highlight the role of hydrogen bonding (N–H···O, C–H···O) and π-stacking in stabilizing molecular conformations. The target compound’s structure likely exhibits similar interactions, though experimental data are needed.
  • Biological Potential: Thienopyrimidinone derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The 2-methoxyphenyl and acetamidophenyl groups in the target compound may synergize to improve selectivity or potency compared to nitro- or chloro-substituted analogs .

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